Benzene, dichloro(trifluoromethyl)-
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Overview
Description
Benzene, dichloro(trifluoromethyl)- is an organic compound characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring. This compound is part of a broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Benzene, dichloro(trifluoromethyl)- typically involves halogenation and trifluoromethylation reactions. One common method starts with 4-chlorotrifluoromethyl benzene, which undergoes halogenation to introduce additional chlorine atoms. The reaction conditions often include the use of halogenating agents and specific catalysts to achieve high yields . Industrial production methods may involve the use of pressurized reactors and specific reagents to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Benzene, dichloro(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds using boron reagents and palladium catalysts.
Scientific Research Applications
Benzene, dichloro(trifluoromethyl)- has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group in this compound is known to enhance the biological activity and metabolic stability of pharmaceutical agents.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzene, dichloro(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These functional groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. For instance, in pharmaceuticals, the trifluoromethyl group can improve the compound’s ability to cross biological membranes and reach its target site .
Comparison with Similar Compounds
Benzene, dichloro(trifluoromethyl)- can be compared with other benzene derivatives such as:
Chlorobenzene: Contains only one chlorine atom and lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Trifluoromethylbenzene: Contains a trifluoromethyl group but lacks additional chlorine atoms, which can influence its reactivity and applications.
The presence of both chlorine and trifluoromethyl groups in Benzene, dichloro(trifluoromethyl)- makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
30498-35-2 |
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Molecular Formula |
C35H15Cl10F15 |
Molecular Weight |
1075.0 g/mol |
IUPAC Name |
1,2-dichloro-4-(trifluoromethyl)benzene;1,3-dichloro-2-(trifluoromethyl)benzene;1,3-dichloro-5-(trifluoromethyl)benzene;1,4-dichloro-2-(trifluoromethyl)benzene;2,4-dichloro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/5C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5;8-4-1-2-6(9)5(3-4)7(10,11)12;8-4-1-2-5(6(9)3-4)7(10,11)12;8-5-2-1-4(3-6(5)9)7(10,11)12;8-4-2-1-3-5(9)6(4)7(10,11)12/h5*1-3H |
InChI Key |
UEJHAEUIXSGCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl.C1=CC(=C(C=C1C(F)(F)F)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)C(F)(F)F.C1=CC(=C(C=C1Cl)C(F)(F)F)Cl.C1=C(C=C(C=C1Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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